molecular formula C13H10F2N2O4S B2682917 3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418705-79-8

3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine

Cat. No. B2682917
CAS RN: 2418705-79-8
M. Wt: 328.29
InChI Key: MUQOTWBMVCHYEI-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine , often referred to as FMP , is a synthetic organic compound. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole scaffold serves as a pharmacophore in various drug molecules, making it a valuable target for drug development .


Synthesis Analysis

The synthesis of FMP involves several steps. While I don’t have specific details on its synthesis, it likely includes reactions such as carbamoylation, fluorination, and sulfonation. Researchers have explored various synthetic routes to obtain FMP, aiming for high yields and purity. Further investigation into the synthetic pathway and optimization strategies would be beneficial .


Molecular Structure Analysis

The molecular structure of FMP consists of a pyridine ring substituted with a fluorosulfonyl group at position 5 and a methylcarbamoyl group at position 3, attached to a 2-fluorophenyl moiety. The precise arrangement of atoms and bond angles significantly influences its biological properties. Computational studies and X-ray crystallography can provide detailed insights into its 3D structure .


Chemical Reactions Analysis

FMP may participate in various chemical reactions, including electrophilic substitutions due to the presence of π-electrons in the indole nucleus. Investigating its reactivity with different reagents and functional groups can reveal potential synthetic pathways for derivatives or analogs. Additionally, studies on FMP’s stability under different conditions are crucial .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Reactivity with acids, bases, and other functional groups should be explored .

properties

IUPAC Name

3-[(2-fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O4S/c1-17(12-5-3-2-4-11(12)14)13(18)9-6-10(8-16-7-9)21-22(15,19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQOTWBMVCHYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1F)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine

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